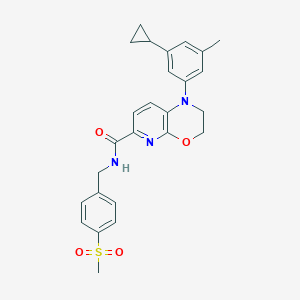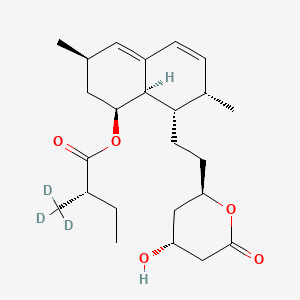
Camphor-d6
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Camphor-d6 is a deuterated form of camphor, a bicyclic monoterpene ketone. The deuterium atoms replace the hydrogen atoms in the camphor molecule, making it useful in various scientific applications, particularly in nuclear magnetic resonance (NMR) spectroscopy. Camphor itself is derived from the wood of the camphor laurel tree (Cinnamomum camphora) and has been used for centuries in traditional medicine and as a fragrance.
准备方法
合成路线和反应条件
樟脑-d6 的合成通常涉及樟脑的氘代。一种常见的方法是在钯碳 (Pd/C) 等催化剂的存在下,使用氘气 (D2) 对氢原子进行催化交换。反应在高压和高温下进行,以确保完全氘代。
工业生产方法
樟脑-d6 的工业生产遵循类似的原理,但规模更大。该过程涉及使用能够处理高压和高温的专用反应器。氘气被引入到含有樟脑和催化剂的反应器中,并监测反应以确保完全氘代。然后使用蒸馏或结晶等标准技术对产物进行纯化。
化学反应分析
反应类型
樟脑-d6 会发生各种与非氘代樟脑相似的化学反应。这些包括:
氧化: 使用铬酸或高锰酸钾等氧化剂,可以将樟脑-d6 氧化形成樟脑醌-d6。
还原: 用硼氢化钠或氢化铝锂还原樟脑-d6 会生成冰片醇-d6 或异冰片醇-d6。
取代: 卤化反应可以在樟脑-d6 分子中引入卤素原子,形成溴代樟脑-d6 等化合物。
常用试剂和条件
氧化: 铬酸、高锰酸钾和其他强氧化剂。
还原: 硼氢化钠、氢化铝锂。
取代: 溴或氯等卤化剂。
主要产品
氧化: 樟脑醌-d6。
还原: 冰片醇-d6、异冰片醇-d6。
取代: 溴代樟脑-d6、氯代樟脑-d6。
科学研究应用
樟脑-d6 因其独特的性质而被广泛应用于科学研究:
NMR 光谱学: 樟脑-d6 中的氘原子使其成为 NMR 光谱学中出色的内标,从而可以对化学结构进行准确的测量和分析。
同位素标记: 樟脑-d6 用于涉及同位素标记的研究,以追踪化学反应和代谢过程的路径。
药物研究: 它用于开发氘代药物,与非氘代对应物相比,氘代药物可能具有改善的药代动力学特性。
材料科学: 樟脑-d6 用于研究聚合过程和开发具有特定性能的新材料。
作用机制
樟脑-d6 的作用机制类似于非氘代樟脑。它与各种分子靶标相互作用,包括参与感觉感知的瞬时受体电位 (TRP) 通道。樟脑-d6 可以激活和脱敏这些通道,导致其作为局部止痛药和抗炎药的作用。氘原子不会显着改变整体机制,但由于动力学同位素效应,它们会影响代谢过程的速度。
相似化合物的比较
樟脑-d6 可以与其他氘代化合物和非氘代樟脑进行比较:
氘代化合物: 与其他氘代化合物类似,樟脑-d6 用于 NMR 光谱学和同位素标记研究。其独特的性质使其在追踪化学和生物过程方面具有价值。
非氘代樟脑: 虽然樟脑和樟脑-d6 具有相似的化学性质,但樟脑-d6 中存在氘为特定的科学应用提供了优势,例如提高稳定性和降低代谢速率。
类似化合物列表
樟脑: 樟脑的非氘代形式。
冰片醇: 一种相关的单萜醇。
异冰片醇: 冰片醇的异构体。
樟脑醌: 樟脑的氧化形式。
属性
分子式 |
C10H16O |
|---|---|
分子量 |
158.27 g/mol |
IUPAC 名称 |
1-methyl-7,7-bis(trideuteriomethyl)bicyclo[2.2.1]heptan-2-one |
InChI |
InChI=1S/C10H16O/c1-9(2)7-4-5-10(9,3)8(11)6-7/h7H,4-6H2,1-3H3/i1D3,2D3 |
InChI 键 |
DSSYKIVIOFKYAU-WFGJKAKNSA-N |
手性 SMILES |
[2H]C([2H])([2H])C1(C2CCC1(C(=O)C2)C)C([2H])([2H])[2H] |
规范 SMILES |
CC1(C2CCC1(C(=O)C2)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[D-Asn5]-Oxytocin](/img/structure/B12421045.png)
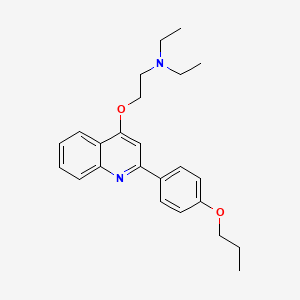
![5-[[3-(Trideuteriomethoxy)-4-[[4-(trideuteriomethoxy)phenyl]methoxy]phenyl]methyl]pyrimidine-2,4-diamine](/img/structure/B12421085.png)
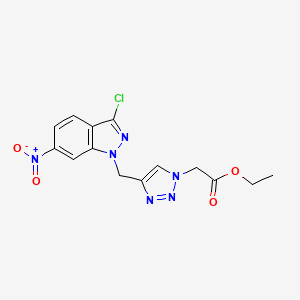
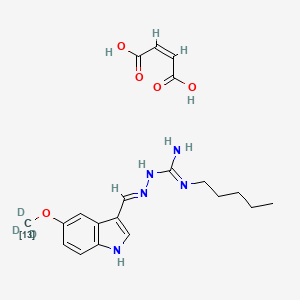
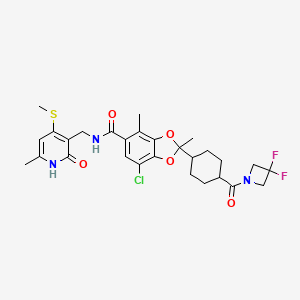
![2-[4-(4-Fluoro-phenylamino)-5-phenyl-pyrrolo[2,3-d]pyrimidin-7-yl]-5-methyl-tetrahydro-furan-3,4-diol](/img/structure/B12421105.png)
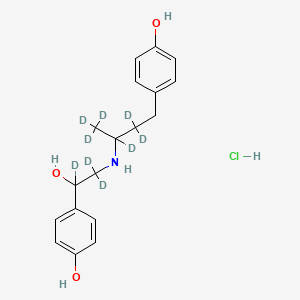
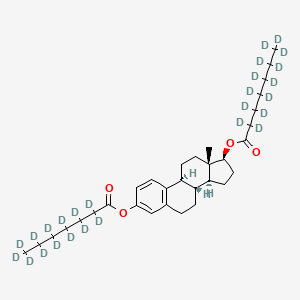
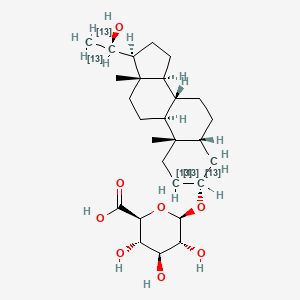
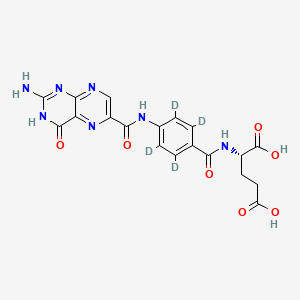
![N'-[N'-[4-(trifluoromethoxy)phenyl]carbamimidoyl]pyrrolidine-1-carboximidamide;hydrochloride](/img/structure/B12421133.png)
